2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a chiral dioxaborolane (pinacol boronic ester) featuring a cyclopropane ring substituted with a 4-chlorophenyl group at the (1R,2R) positions. The stereochemistry and electron-withdrawing chlorine substituent enhance its utility in enantioselective catalysis and Suzuki-Miyaura cross-coupling reactions . Its synthesis typically involves asymmetric cyclopropanation strategies, yielding high diastereomeric ratios (dr >20:1) and enantiomeric excess (ee >94%) under optimized catalytic conditions .
Properties
IUPAC Name |
2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQVKQUPCWFSFO-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1953178-18-1) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data sources.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a dioxaborolane ring fused with a cyclopropyl group and a chlorophenyl substituent. The molecular formula is with a molecular weight of 278.58 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
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Antibacterial Activity :
- Studies have indicated that derivatives of boron compounds exhibit significant antibacterial properties. While specific data on this compound is limited, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- A comparative analysis of similar compounds suggests potential effectiveness against Gram-positive and Gram-negative bacteria.
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Enzyme Inhibition :
- The compound's structure may confer inhibitory effects on certain enzymes. For instance, studies on related dioxaborolanes have demonstrated inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial in various metabolic processes .
- Inhibition constants (IC50 values) for related compounds have been reported as low as 0.63 µM for AChE inhibition, suggesting that this class of compounds could be explored for therapeutic applications in neurodegenerative diseases .
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Pharmacological Potential :
- The dioxaborolane framework has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities. Although direct studies on this specific compound are sparse, the presence of the chlorophenyl group may enhance its bioactivity through interactions with biological targets .
Case Studies
Several studies have investigated the biological activities of similar compounds within the same chemical class:
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Study on Boron Compounds :
A study evaluated the antibacterial efficacy of several boron-containing compounds against common pathogens. Results indicated that some derivatives exhibited significant inhibition zones in agar diffusion tests . -
Enzyme Inhibition Study :
In another research effort, a series of boron compounds were tested for their ability to inhibit urease activity in vitro. The most potent inhibitors showed IC50 values comparable to established urease inhibitors .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Specifically, its boron-containing structure is known to enhance the activity of certain drugs by improving their solubility and bioavailability. Boron compounds have been widely studied for their role in drug design, particularly in the development of inhibitors for enzymes such as phosphodiesterase (PDE) and proteases.
Case Study: PDE Inhibition
Research indicates that compounds similar to 2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as PDE inhibitors. PDE inhibitors are crucial in treating conditions like asthma and other inflammatory diseases. For instance, a study demonstrated that a related boron compound effectively reduced inflammation in animal models of chronic obstructive pulmonary disease (COPD) by inhibiting PDE activity .
Organic Synthesis
Reactivity and Functionalization
The compound's boron atom allows it to participate in various chemical reactions typical of boronic acids and esters. It can undergo Suzuki coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis. This makes it valuable for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
Data Table: Reactivity Profile
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst; aqueous media | 85 | |
| Nucleophilic Addition | Alcoholic solvents; room temp | 90 | |
| Oxidative Cleavage | H₂O₂; acidic conditions | 75 |
Materials Science
Polymer Chemistry
The compound can be utilized in the synthesis of advanced materials. Its ability to form stable complexes with various substrates allows for the creation of functional polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength.
Case Study: Polymer Development
In a recent study, researchers synthesized a polymer incorporating the boron compound into its backbone. The resulting material demonstrated improved electrical conductivity and thermal resistance compared to conventional polymers. This advancement has potential applications in electronic devices and sensors .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core but differ in substituents, leading to distinct physicochemical and reactivity profiles:
Key Observations :
- The target compound’s stereoselectivity (dr >20:1, ee >95%) aligns with derivatives synthesized via copper-catalyzed asymmetric cyclopropanation .
- Bulky substituents (e.g., 2-methylprop-1-en-1-yl) improve dr but may reduce yield due to steric challenges .
- Electron-withdrawing groups (Cl, sulfonyl) enhance boronate reactivity in cross-coupling but require careful handling due to sensitivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The synthesis typically involves two key steps:
- Cyclopropane formation : A stereoselective [2+1] cycloaddition using a transition-metal catalyst (e.g., rhodium or palladium) to construct the (1R,2R)-configured cyclopropyl ring. This step requires chiral ligands to ensure enantiomeric purity .
- Dioxaborolane introduction : The boronic ester moiety is introduced via a palladium-catalyzed Miyaura borylation, using pinacol borane as the boron source. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization of the cyclopropane .
- Challenges : Impurities from incomplete cyclopropanation or boronate coupling can be resolved via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the cyclopropane structure (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–2.0 ppm) and boronate ester signals (e.g., quaternary carbons adjacent to boron) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the cyclopropane ring and dioxaborolane geometry. Data collection at low temperatures (e.g., 89 K) enhances resolution .
Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?
- Reactivity Profile : The pinacol boronate ester acts as a Suzuki-Miyaura coupling partner. The electron-withdrawing 4-chlorophenyl group may slow transmetallation, requiring elevated temperatures (80–100°C) and strong bases (e.g., Cs2CO3) for efficient coupling .
- Side Reactions : Hydrolysis of the boronate ester under acidic conditions can occur; anhydrous solvents (e.g., THF, DMF) are critical .
Advanced Research Questions
Q. How can stereochemical integrity of the (1R,2R)-cyclopropane be maintained during synthesis?
- Stereocontrol Strategies :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Rh2(OAc)4 with chiral ligands) during cyclopropanation to enforce the desired configuration .
- Monitor enantiomeric excess (ee) via chiral HPLC or optical rotation. Contradictions between expected and observed ee values may arise from ligand decomposition or solvent effects .
- Mitigation : Pre-activate catalysts under inert atmospheres and avoid protic solvents.
Q. How to resolve discrepancies between theoretical and experimental NMR data?
- Case Study : If cyclopropane proton signals deviate from DFT predictions:
- Possible Causes : Solvent-induced shifts or conformational flexibility of the dioxaborolane ring.
- Resolution : Run variable-temperature NMR to assess dynamic effects. Compare with crystallographic data to identify static vs. dynamic contributions .
Q. What are the potential applications of this compound in medicinal chemistry?
- Boron in Drug Design : The dioxaborolane group serves as a bioisostere for carboxylic acids, enhancing membrane permeability. The 4-chlorophenyl moiety may target hydrophobic binding pockets in enzymes .
- Case Example : Analogous boronate esters (e.g., indazole derivatives) exhibit antimicrobial activity via protease inhibition. Structure-activity relationship (SAR) studies could explore substituent effects on potency .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
